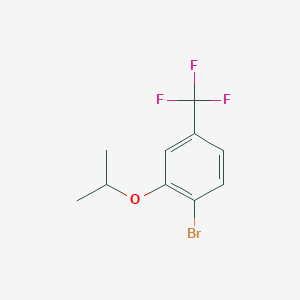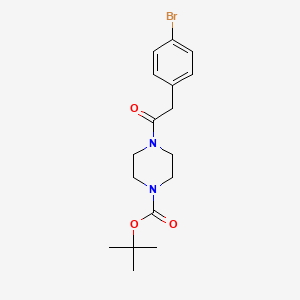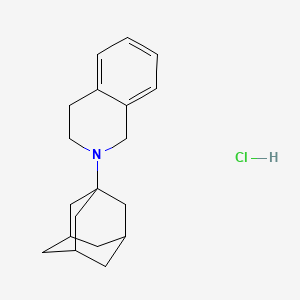
1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
“1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C10H10BrF3O . It has a molecular weight of 283.09 . The compound is liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a bromo group, an isopropoxy group, and a trifluoromethyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More specific physical and chemical properties like boiling point, density, and refractive index were not found in the sources I accessed.Applications De Recherche Scientifique
1. Solvent Effects in Bromine Atom-Transfer Radical Addition
A study conducted by Yorimitsu et al. (2001) examined the solvent effect on bromine atom-transfer radical addition reactions. The research found that while the addition in benzene was not satisfactory, it proceeded smoothly in polar solvents and aqueous media. This suggests potential applications of 1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene in radical addition reactions in various solvents, including water (Yorimitsu et al., 2001).
2. Generation of Arynes and Cycloadducts
Schlosser and Castagnetti (2001) explored the generation of arynes and their in situ interception with furan, leading to [4+2] cycloadducts. This research implies that this compound can be utilized in the generation of arynes and related compounds (Schlosser & Castagnetti, 2001).
3. Electrochemical Studies of Ethynylferrocene Compounds
In a study by Fink et al. (1997), ethynylferrocene compounds of 1,3,5-tribromobenzene, including 1-bromo derivatives, were synthesized and characterized. The research focused on their electrochemical properties, indicating potential applications in electrochemistry and material science (Fink et al., 1997).
4. Ring Halogenations of Polyalkylbenzenes
Bovonsombat and Mcnelis (1993) researched ring halogenations of polyalkylbenzenes using 1-bromo compounds. Their study may provide insights into the halogenation processes involving this compound (Bovonsombat & Mcnelis, 1993).
5. Metalation of Halobenzotrifluorides
Mongin et al. (1996) studied the metalation of chloro and bromo(trifluoromethyl)benzenes. This research suggests potential uses of this compound in metalation reactions, particularly in the presence of alkyllithiums (Mongin et al., 1996).
6. Synthesis of Isoindoles
Kuroda and Kobayashi (2015) developed a method for synthesizing isoindoles using 1-bromo-2-(dialkoxymethyl)benzenes, which could be relevant for the application of this compound in isoindole synthesis (Kuroda & Kobayashi, 2015).
7. Synthesis of Functionalized Benzene Derivatives
Reus et al. (2012) developed high-yield routes to functionalized benzene derivatives starting from 1,2-bis(trimethylsilyl)benzene. This research may provide insights into the use of this compound in the synthesis of functionalized aromatic compounds (Reus et al., 2012).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305 + P351 + P338) .
Mécanisme D'action
Mode of Action
The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isopropoxy group may influence the compound’s solubility and transport across biological membranes .
Pharmacokinetics
The presence of the bromine and trifluoromethyl groups may also affect its metabolic stability and excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .
Propriétés
IUPAC Name |
1-bromo-2-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O/c1-6(2)15-9-5-7(10(12,13)14)3-4-8(9)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXAMEHRLBIWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)



![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)


![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)